![molecular formula C12H30Al2N2 B187539 Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct CAS No. 137203-34-0](/img/structure/B187539.png)
Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct
Overview
Description
“Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct”, also known as DABAL-Me3, is an adduct of trimethylaluminum and DABCO . It serves as a stabilized form of trimethylaluminum . The compound has a linear formula of (CH3)3Al · C6H12N2 · Al(CH3)3 and a molecular weight of 256.34 .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringC [Al-] (C) (C) [N+]12CC [N+] (CC1) (CC2) [Al-] (C) (C)C . Chemical Reactions Analysis
“Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct” is used in numerous reactions including methylations of aldehydes and imines, methylations of aryl and vinyl halides, conjugate addition to enones, and amide bond formation .Physical And Chemical Properties Analysis
The compound appears as a white powder or solid or crystals or crystalline chunk . It has a melting point of over 250 °C .Scientific Research Applications
- Strategies to improve stability include adding a thin layer of C60 (fullerene) to slow down MoO3 reduction and doping the TMA-DABCO layer with piperazine to enhance solar cell stability .
- TMA-DABCO serves as a precursor for aluminum oxide deposition, contributing to the conformal coating of complex substrate geometries .
Organic Photovoltaics (OPVs) and Solar Cells
Atomic Layer Deposition (ALD)
Surface Modification and Functionalization
Safety and Hazards
“Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct” is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is air and moisture sensitive . The compound is associated with several hazard classifications including Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3, and Water-react 1 .
Mechanism of Action
Target of Action
The primary target of the Bis(trimethylaluminum)-1,4-diazabicyclo[22It’s known that organoaluminum reagents, a category to which this compound belongs, are often used in various chemical reactions .
Mode of Action
The exact mode of action of Bis(trimethylaluminum)-1,4-diazabicyclo[22Organoaluminum compounds are generally known for their reactivity and are used as catalysts or reagents in various chemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by Bis(trimethylaluminum)-1,4-diazabicyclo[22It’s worth noting that molecules with similar bicyclo[222]octane structures have been used in the synthesis of natural products .
Result of Action
The result of the action of Bis(trimethylaluminum)-1,4-diazabicyclo[22It’s known that molecules with similar bicyclo[222]octane structures can be highly insulating .
Action Environment
The action of Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct can be influenced by various environmental factors. For instance, it’s known that the compound is sensitive to air and moisture, and should be handled and stored under dry, inert conditions .
properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;trimethylalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAITCRSVOCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Al2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586917 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane--trimethylalumane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane | |
CAS RN |
137203-34-0 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane--trimethylalumane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane Adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




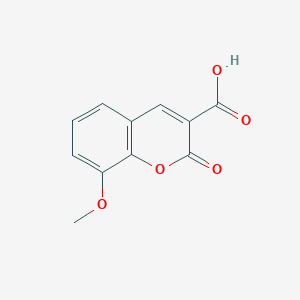
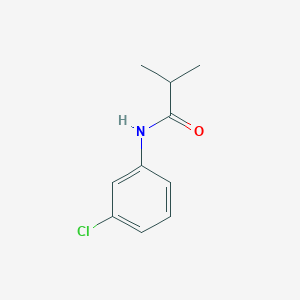



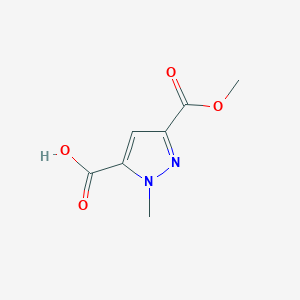
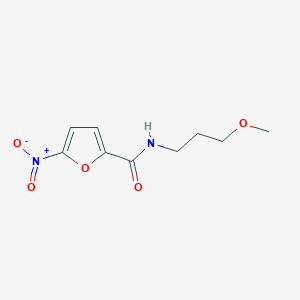


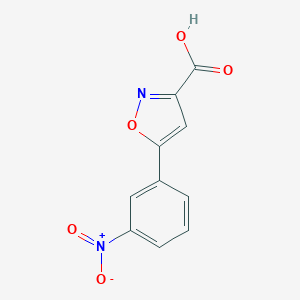
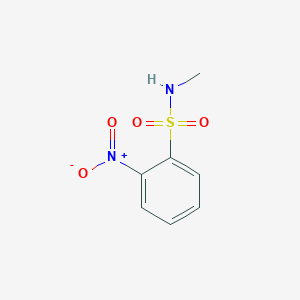
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
